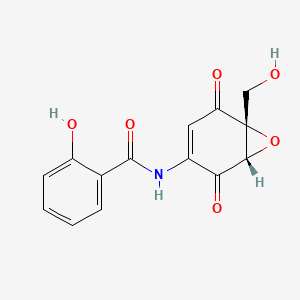

Epoxyquinomicin B

Description

This compound has been reported in Amycolatopsis sulphurea and Amycolatopsis with data available.

isolated from Amycolatopsis; structure in first source

Structure

3D Structure

Properties

CAS No. |

175448-32-5 |

|---|---|

Molecular Formula |

C14H11NO6 |

Molecular Weight |

289.24 g/mol |

IUPAC Name |

2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |

InChI |

InChI=1S/C14H11NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,12,16-17H,6H2,(H,15,20)/t12-,14+/m1/s1 |

InChI Key |

VIGCRVLJRHAWJR-OCCSQVGLSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@]3([C@@H](C2=O)O3)CO)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO)O |

Synonyms |

epoxyquinomicin B |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Epoxyquinomicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins of Epoxyquinomicin B, a naturally occurring compound with notable anti-inflammatory properties. This document provides a comprehensive overview of its discovery, the producing organism, and the methodologies employed for its isolation and structural characterization, synthesized from the available scientific literature.

Executive Summary

This compound is a member of the epoxyquinone class of natural products. It was first isolated from the culture broth of a soil-dwelling actinomycete, Amycolatopsis sulphurea strain MK299-95F4.[1][2] This discovery highlighted a novel structural class of antibiotics with potential therapeutic applications, particularly in the realm of anti-inflammatory agents. This guide consolidates the publicly available data on this compound's origins, providing a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Producing Organism

This compound was discovered as part of a screening program for new antibiotics.[1] The producing organism, strain MK299-95F4, was isolated from a soil sample collected in Sendai City, Miyagi Prefecture, Japan.[2]

Taxonomic Classification of the Producing Organism:

| Taxonomic Rank | Classification |

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetes |

| Order | Pseudonocardiales |

| Family | Pseudonocardiaceae |

| Genus | Amycolatopsis |

| Species | sulphurea |

| Strain | MK299-95F4 |

Amycolatopsis is a genus of Gram-positive bacteria known for its rich production of diverse secondary metabolites with a wide range of biological activities, including antimicrobial and anti-cancer properties.

Biosynthesis of this compound

As of the latest available scientific literature, the specific biosynthetic gene cluster (BGC) responsible for the production of this compound in Amycolatopsis sulphurea MK299-95F4 has not been explicitly identified or characterized. The genus Amycolatopsis is known to possess numerous BGCs, suggesting a significant potential for the production of novel secondary metabolites.[3] While the BGC for other compounds in Amycolatopsis sulphurea, such as chelocardin, has been identified, the one for epoxyquinomicins remains to be elucidated.

The chemical structure of this compound, featuring a complex epoxyquinone core, suggests a probable biosynthesis via a polyketide synthase (PKS) pathway. Typically, such pathways involve the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes a series of modifications, including cyclization, oxidation, and epoxidation, to yield the final complex structure.

Proposed Workflow for Biosynthetic Gene Cluster Identification

The following workflow outlines a logical approach for the identification and characterization of the this compound biosynthetic gene cluster.

Experimental Protocols

The following sections provide an overview of the experimental methods for the production, isolation, and characterization of this compound, based on the available literature.

Fermentation of Amycolatopsis sulphurea MK299-95F4

A detailed, step-by-step fermentation protocol for the production of this compound by Amycolatopsis sulphurea MK299-95F4 is not fully detailed in the primary literature. However, a general approach for the cultivation of Amycolatopsis species for secondary metabolite production is as follows:

-

Inoculum Preparation: A vegetative mycelium of A. sulphurea MK299-95F4 is prepared by inoculating a suitable seed medium and incubating on a rotary shaker.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The specific composition of the production medium for optimal this compound yield has not been publicly disclosed but would typically contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Incubation: The production culture is incubated with agitation and aeration at a controlled temperature, typically in the range of 28-30°C for several days.

-

Monitoring: The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the culture broth of A. sulphurea MK299-95F4 involves a multi-step purification process.

A summary of the isolation procedure as described in the literature is as follows:

-

The culture broth is separated into supernatant and mycelial cake by centrifugation.

-

The supernatant is extracted with an organic solvent such as ethyl acetate.

-

The organic extract is concentrated to yield a crude extract.

-

The crude extract is subjected to a series of chromatographic separations, which may include silica gel column chromatography and preparative HPLC, to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₆ |

| Molecular Weight | 289.24 g/mol |

| Appearance | Yellow powder |

Spectroscopic Data for this compound:

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound, which were crucial for its structure determination.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 183.2 | - |

| 2 | 148.8 | - |

| 3 | 109.8 | 6.55 (s) |

| 4 | 188.1 | - |

| 5 | 59.8 | 3.95 (d, 1.8) |

| 6 | 58.7 | 3.75 (d, 1.8) |

| 7 | 61.2 | 3.70 (d, 12.5), 3.60 (d, 12.5) |

| 1' | 114.9 | - |

| 2' | 150.1 | - |

| 3' | 120.1 | 7.45 (d, 8.0) |

| 4' | 123.5 | 6.95 (t, 8.0) |

| 5' | 118.9 | 6.90 (t, 8.0) |

| 6' | 133.2 | 7.90 (d, 8.0) |

| C=O (Amide) | 169.5 | - |

| OH-2' | - | 11.8 (s) |

| NH | - | 9.8 (s) |

Note: NMR data is typically recorded in a deuterated solvent, which should be specified for precise comparison.

Conclusion

This compound originates from the soil actinomycete Amycolatopsis sulphurea strain MK299-95F4. Its discovery has provided a novel chemical scaffold with potential for the development of new anti-inflammatory drugs. While its structure has been elucidated through detailed spectroscopic analysis, further research is required to identify and characterize its biosynthetic gene cluster. Such studies would not only provide insights into the enzymatic machinery responsible for the formation of its unique epoxyquinone core but also open avenues for biosynthetic engineering to generate novel analogs with improved therapeutic properties. The detailed experimental protocols for its production and isolation remain largely proprietary, and their public disclosure would significantly aid in advancing the research and development of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative genomics reveals phylogenetic distribution patterns of secondary metabolites in Amycolatopsis species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis | Semantic Scholar [semanticscholar.org]

Discovery and Isolation of Epoxyquinomicin B from Amycolatopsis sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Epoxyquinomicin B, a novel antibiotic produced by Amycolatopsis sp. This document details the experimental protocols, quantitative data, and the workflow for the purification of this compound, offering valuable insights for researchers in natural product discovery and drug development.

Introduction

Epoxyquinomicins are a class of antibiotics discovered from the culture broth of Amycolatopsis sp. strain MK299-95F4, which is related to Amycolatopsis sulphurea.[1][2] This family of compounds, including Epoxyquinomicins A, B, C, and D, has demonstrated potential as anti-inflammatory agents, with studies showing their efficacy in improving collagen-induced arthritis in vivo.[1][2] this compound, in particular, is the dechlorinated derivative of Epoxyquinomicin A.[3] While its antimicrobial activity against Gram-positive bacteria is considered weak, its anti-inflammatory properties make it a compound of interest for further investigation.[1][2]

Physicochemical and Spectroscopic Data of this compound

The following tables summarize the key quantitative data for this compound, derived from spectroscopic and analytical studies.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H11NO6 |

| Melting Point (°C) | 178 - 184 (decomposed) |

| Appearance | Yellow powder |

| Solubility | Soluble in methanol, acetone, and ethyl acetate; slightly soluble in chloroform; insoluble in n-hexane. |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 1 | 187.9 | |

| 2 | 148.0 | |

| 3 | 114.9 | 7.27 (s) |

| 4 | 182.2 | |

| 5 | 60.2 | 4.02 (d, 4.0) |

| 6 | 59.8 | 3.93 (d, 4.0) |

| 7 | 60.1 | 3.99 (d, 13.0), 4.12 (d, 13.0) |

| 8 | 168.0 | |

| 9 | 118.0 | |

| 10 | 161.4 | |

| 11 | 119.8 | 7.00 (t, 8.0) |

| 12 | 136.9 | 7.50 (t, 8.0) |

| 13 | 120.3 | 6.95 (d, 8.0) |

| 14 | 129.9 | 8.05 (d, 8.0) |

Experimental Protocols

This section provides a detailed methodology for the fermentation of Amycolatopsis sp. and the subsequent isolation and purification of this compound.

Fermentation of Amycolatopsis sp. MK299-95F4

-

Seed Culture: A loopful of the producing strain, Amycolatopsis sp. MK299-95F4, is inoculated into a 500-ml Erlenmeyer flask containing 110 ml of a seed medium (composition not specified in the provided search results). The flask is incubated on a rotary shaker at 27°C for 48 hours.

-

Production Culture: The seed culture is then transferred into a 30-liter jar fermenter containing 20 liters of a production medium (composition not specified in the provided search results). The fermentation is carried out at 27°C with aeration and agitation for a specified period to allow for the production of the epoxyquinomicins.

Isolation and Purification of this compound

The following workflow outlines the multi-step process for isolating and purifying this compound from the fermentation broth.

References

- 1. scispace.com [scispace.com]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Epoxyquinomicin B: A Technical Guide to a Putative Biosynthetic Pathway in Actinobacteria

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Antibiotic

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Epoxyquinomicin B, a member of the epoxyquinomicin family of antibiotics isolated from Amycolatopsis species. While the precise enzymatic steps for this compound biosynthesis remain to be fully elucidated in published literature, this document consolidates current knowledge on analogous pathways and outlines a hypothetical, yet chemically plausible, route. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, antibiotic discovery, and synthetic biology.

Executive Summary

This compound is a naturally occurring antibiotic with a characteristic epoxy-p-benzoquinone core structure. Produced by actinobacteria of the genus Amycolatopsis, it represents a potential scaffold for the development of new therapeutic agents. Understanding its biosynthesis is critical for harnessing its full potential through synthetic biology and metabolic engineering approaches. This guide proposes a putative biosynthetic pathway for this compound, drawing parallels with the elucidated biosynthesis of other epoxyquinoid natural products. Furthermore, it details the requisite experimental protocols to validate this proposed pathway, offering a roadmap for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from primary metabolism, branching off from the shikimate pathway to produce a key aromatic precursor. A series of enzymatic modifications, including oxidation, epoxidation, and tailoring reactions, are proposed to construct the final molecule.

Precursor Biosynthesis

The core benzoquinone moiety of this compound is likely derived from an intermediate of the shikimate pathway, such as chorismate or a related compound. This precursor then undergoes amination and subsequent acylation to attach the 2-hydroxybenzoyl group, which is also likely derived from the shikimate pathway via chorismate.

Core Structure Assembly and Tailoring

The assembly of the epoxyquinomicin scaffold is proposed to involve a series of key enzymatic steps, catalyzed by enzymes encoded within a dedicated biosynthetic gene cluster (BGC). Based on analogous pathways for other epoxyquinoid natural products, the following enzyme classes are anticipated to be involved[1]:

-

Flavin-dependent monooxygenases: These enzymes are likely responsible for the initial hydroxylation and subsequent oxidation of the aromatic precursor to form a p-benzoquinone intermediate.

-

Epoxidases (e.g., FAD-binding monooxygenases or cytochrome P450s): A crucial step is the formation of the epoxide ring. This is a common feature in the biosynthesis of many complex natural products and is often catalyzed by monooxygenases.

-

Ketoreductases: These enzymes may be involved in the stereospecific reduction of carbonyl groups, contributing to the final stereochemistry of the molecule.

-

Acyltransferases: An acyltransferase is required for the attachment of the 2-hydroxybenzoyl side chain.

-

Hydroxymethylgroup transferase: An enzyme, likely a methyltransferase utilizing S-adenosyl methionine (SAM), is proposed to install the hydroxymethyl group.

The proposed logical flow of the biosynthetic pathway is depicted in the following diagram:

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-faceted approach combining bioinformatics, molecular genetics, and analytical chemistry. The following experimental workflows are essential for identifying the BGC and characterizing the function of the encoded enzymes.

Identification of the this compound Biosynthetic Gene Cluster

-

Genome Sequencing: The initial step is to obtain a high-quality whole-genome sequence of the producing organism, Amycolatopsis sulphurea.

-

Bioinformatic Analysis: The sequenced genome should be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

-

Homology Searching: The identified BGCs should be manually inspected for the presence of genes encoding the enzyme classes proposed in section 2.2 (e.g., monooxygenases, epoxidases, ketoreductases, acyltransferases). Homology searches (BLAST) against known BGCs for other epoxyquinoid natural products can provide further evidence.

The logical workflow for BGC identification is as follows:

Functional Characterization of Biosynthetic Genes

Once a candidate BGC is identified, the function of individual genes can be determined through gene knockout and heterologous expression experiments.

-

Protocol:

-

Design and construct a gene disruption cassette for a target gene within the BGC. This typically involves replacing a portion of the gene with an antibiotic resistance marker.

-

Introduce the disruption cassette into Amycolatopsis sulphurea via conjugation or protoplast transformation.

-

Select for double-crossover homologous recombination events.

-

Confirm the gene knockout by PCR and Southern blotting.

-

Cultivate the knockout mutant under production conditions.

-

Analyze the metabolite profile of the mutant using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) and compare it to the wild-type strain.

-

-

Expected Outcome: Abolished production of this compound and potentially the accumulation of a biosynthetic intermediate.

-

Protocol:

-

Clone the entire putative BGC or specific genes into an appropriate expression vector.

-

Introduce the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Cultivate the heterologous host under conditions that induce the expression of the cloned genes.

-

Analyze the culture broth for the production of this compound or its intermediates using HPLC and MS.

-

-

Expected Outcome: Production of this compound in a host that does not natively produce it, confirming the function of the BGC.

The relationship between these functional characterization techniques is illustrated below:

Quantitative Data Analysis

To date, there is no publicly available quantitative data on the biosynthesis of this compound. Future research should focus on quantifying production titers, enzyme kinetics, and gene expression levels. The following tables provide a template for organizing such data once it becomes available.

Table 1: Production Titers of this compound in Wild-Type and Mutant Strains

| Strain | Genotype | This compound Titer (mg/L) | Precursor Accumulated (μg/L) |

| A. sulphurea | Wild-Type | Data to be determined | Data to be determined |

| A. sulphurea ΔepxO | Knockout of putative oxygenase | Data to be determined | Data to be determined |

| A. sulphurea ΔepxE | Knockout of putative epoxidase | Data to be determined | Data to be determined |

| S. coelicolor pBGC | Heterologous expression | Data to be determined | Data to be determined |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| EpxO (putative) | Aromatic Precursor | Data to be determined | Data to be determined | Data to be determined |

| EpxE (putative) | Benzoquinone Intermediate | Data to be determined | Data to be determined | Data to be determined |

| EpxA (putative) | Epoxidized Intermediate | Data to be determined | Data to be determined | Data to be determined |

Conclusion and Future Directions

The biosynthesis of this compound presents an exciting area of research with significant potential for the discovery of novel biocatalysts and the engineered production of new antibiotics. While the pathway is currently uncharacterized, the framework presented in this guide provides a clear and actionable strategy for its elucidation. Future work should focus on the execution of the outlined experimental protocols to identify the responsible BGC and functionally characterize its constituent enzymes. The insights gained will not only illuminate the fascinating chemistry of epoxyquinoid biosynthesis but also pave the way for the rational design and production of next-generation therapeutic agents.

References

Physical and chemical properties of Epoxyquinomicin B.

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Novel Anti-Inflammatory Agent

Abstract

Epoxyquinomicin B is a naturally occurring epoxyquinone derivative isolated from the fermentation broth of Amycolatopsis sulphurea.[1][2] This compound has garnered significant interest within the scientific community for its potent anti-arthritic properties.[3] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a yellow, acidic compound.[6] It is soluble in organic solvents such as methanol, acetone, and ethyl acetate, sparingly soluble in chloroform, and insoluble in n-hexane.[6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₆ | [2] |

| Molecular Weight | 289.24 g/mol | [2] |

| Appearance | Yellow substance | [6] |

| Melting Point | 178-184 °C (decomposes) | [6] |

| Solubility | Soluble in methanol, acetone, ethyl acetate; Slightly soluble in chloroform; Insoluble in n-hexane | [6] |

| Specific Rotation | [α]D²⁵ +120° (c 0.1, MeOH) | [6] |

| UV λmax (MeOH) | 215, 258, 330 nm | [6] |

| IR (KBr) νmax | 3350, 1680, 1640, 1600, 1540 cm⁻¹ | [6] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant therapeutic potential as an anti-inflammatory agent, particularly in the context of rheumatoid arthritis.[3] Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway.[4][5]

Anti-Arthritic Activity

In preclinical studies using a collagen-induced arthritis mouse model, prophylactic treatment with this compound at doses of 1-4 mg/kg showed potent inhibitory effects on the development of arthritis.[1][3]

Inhibition of NF-κB Signaling

The anti-inflammatory effects of this compound are attributed to its ability to modulate the NF-κB signaling cascade. A derivative, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[4] This prevents the transcription of pro-inflammatory genes, thereby suppressing the inflammatory response.

The binding of an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), to its receptor (TNFR) typically triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases NF-κB to translocate into the nucleus and initiate the transcription of inflammatory genes. This compound and its derivatives intervene in this process by preventing the nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Amycolatopsis sulphurea

This compound can be isolated from the culture broth of Amycolatopsis sulphurea strain MK299-95F4.[2]

Caption: Workflow for the isolation of this compound.

Protocol:

-

Fermentation: Amycolatopsis sulphurea is cultured in a suitable fermentation medium.

-

Harvesting: The culture broth is centrifuged to separate the supernatant from the mycelial cake.

-

Adsorption Chromatography: The supernatant is applied to a Diaion HP-20 column. The column is washed with water and then eluted with acetone.

-

Solvent Extraction: The acetone eluate is concentrated and then extracted with ethyl acetate.

-

Silica Gel Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis

A racemic mixture of this compound can be synthesized in an eight-step process starting from 3-hydroxy-4-nitrobenzaldehyde.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]

- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 5. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]

- 8. Synthesis of anti-rheumatic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Epoxyquinomicin B: Unraveling the Antibacterial Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific antibacterial mechanism of action of Epoxyquinomicin B has not been extensively elucidated in publicly available scientific literature. This guide provides a comprehensive overview of the known information regarding this compound and presents a discussion of potential mechanisms based on its chemical structure and the established actions of related antibiotic classes. The experimental protocols and pathway diagrams included are standardized methodologies in the field of antibiotic research and are intended to serve as a guide for investigating the mechanism of novel antimicrobial compounds.

Introduction

This compound is a member of the epoxyquinomicin family of natural products isolated from the actinomycete Amycolatopsis sulphurea.[1][2][3] These compounds are characterized by a unique epoxyquinone core structure. While this compound has demonstrated weak to moderate antibacterial activity, particularly against Gram-positive bacteria, its primary reported biological activity is in the realm of anti-inflammatory and anti-arthritic effects.[1][4] This document aims to synthesize the available information on this compound and to provide a technical framework for approaching the study of its antibacterial mechanism of action.

Known Biological Activities and Chemical Properties

This compound is a quinone epoxide compound.[5] While its antibacterial action is not well-defined, its anti-inflammatory properties have been investigated. Studies on the epoxyquinomicin family have shown that these molecules can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[6] This activity, however, does not directly explain its effects on bacterial cells.

The chemical structure of this compound, containing a reactive epoxide ring and a quinone moiety, suggests several potential avenues for its antibacterial action. Quinone antibiotics are known to exert their effects through various mechanisms, including the generation of reactive oxygen species (ROS), DNA intercalation, and the inhibition of essential enzymes.[5][7] The epoxide group is a potent electrophile that can react with nucleophilic residues in proteins and nucleic acids, leading to covalent modification and inactivation of essential cellular components.[8]

Hypothetical Mechanisms of Antibacterial Action

Based on the chemical scaffold of this compound, several plausible mechanisms of action in bacterial cells can be hypothesized. These are not confirmed for this compound but represent starting points for investigation based on the activities of similar compounds.

Inhibition of Cell Wall Synthesis

The disruption of peptidoglycan synthesis is a common mechanism for antibiotics targeting Gram-positive bacteria.[9][10] this compound could potentially inhibit key enzymes in this pathway, such as transpeptidases or transglycosylases, through covalent modification by its epoxide ring.

Disruption of DNA Replication and Repair

Quinone-containing antibiotics can interfere with DNA metabolism.[5] Potential mechanisms for this compound could include:

-

Inhibition of Topoisomerases: Covalent binding to DNA gyrase or topoisomerase IV could disrupt DNA replication and lead to cell death.[11]

-

DNA Alkylation: The epoxide moiety could directly alkylate DNA bases, causing mutations and blocking replication.

-

Oxidative DNA Damage: The quinone group could undergo redox cycling, generating reactive oxygen species that damage DNA.[5]

Inactivation of Essential Enzymes

The electrophilic nature of the epoxide ring makes it a candidate for the irreversible inhibition of bacterial enzymes with critical nucleophilic residues (e.g., cysteine or histidine) in their active sites. Potential targets could include enzymes involved in:

-

Folate Synthesis: Dihydropteroate synthase or dihydrofolate reductase.

-

Protein Synthesis: Ribosomal proteins or aminoacyl-tRNA synthetases.

-

Central Metabolism: Enzymes of glycolysis or the citric acid cycle.

Quantitative Data (Hypothetical)

As specific quantitative data for the antibacterial activity of this compound is scarce, the following table presents a hypothetical summary of data that would be generated during a mechanism of action study.

| Parameter | Bacterial Strain | Value |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus ATCC 29213 | 16 µg/mL |

| Bacillus subtilis ATCC 6633 | 8 µg/mL | |

| Enterococcus faecalis ATCC 29212 | 32 µg/mL | |

| Escherichia coli ATCC 25922 | >128 µg/mL | |

| Inhibitory Concentration 50% (IC50) | S. aureus DNA Gyrase | 5 µM |

| S. aureus RNA Polymerase | >100 µM | |

| S. aureus Dihydrofolate Reductase | 25 µM |

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway of Cell Wall Synthesis Inhibition

Caption: Hypothetical inhibition of penicillin-binding proteins by this compound.

Experimental Workflow for Target Identification

Caption: A generalized workflow for identifying the molecular target of a novel antibiotic.

Detailed Experimental Protocols (Generalized)

The following are standardized protocols that would be employed to investigate the antibacterial mechanism of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

This compound stock solution

-

Positive control (bacterial culture without antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.

In Vitro Enzyme Inhibition Assay (Generic)

Objective: To determine the concentration of this compound that inhibits 50% of the activity of a purified target enzyme (IC50).

Materials:

-

Purified target enzyme (e.g., DNA gyrase)

-

Substrate for the enzyme (e.g., supercoiled plasmid DNA for DNA gyrase)

-

Assay buffer specific to the enzyme

-

This compound stock solution

-

Detection reagent/system (e.g., agarose gel electrophoresis for DNA gyrase assay)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at the optimal temperature and for a time that ensures the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Quantify the product formation or substrate depletion using the appropriate detection method.

-

Plot the percentage of enzyme activity against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

While the precise antibacterial mechanism of action of this compound remains to be fully elucidated, its chemical structure as a quinone epoxide provides a basis for formulating testable hypotheses. The weak antibacterial activity reported in early studies may suggest that its primary role is not as a potent bactericidal or bacteriostatic agent, or that its activity is highly specific to certain bacterial species or growth conditions not yet tested. The significant anti-inflammatory and anti-arthritic effects of the epoxyquinomicin family point towards a complex biological activity profile that may involve targets in both prokaryotic and eukaryotic cells. Further research, employing the types of experimental workflows and protocols outlined in this guide, is necessary to uncover the specific molecular interactions of this compound within bacterial cells and to determine its potential, if any, as an antibacterial therapeutic.

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities PMID: 9592560 | MCE [medchemexpress.cn]

- 3. Epoxyquinomicins A and B, new antibiotics from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoproteomics of an Indole-Based Quinone Epoxide Identifies Druggable Vulnerabilities in Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]

The Biological Activity of Epoxyquinomicin B and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin B, a member of the epoxyquinone class of natural products, has garnered interest for its potential therapeutic applications. Isolated from actinomycetes of the genus Amycolatopsis, this small molecule and its naturally occurring analogs—Epoxyquinomicins A, C, and D—exhibit a range of biological activities, most notably anti-inflammatory and weak antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its known analogs, with a focus on their mechanism of action, available quantitative data, and the experimental protocols used for their evaluation.

Core Biological Activities

The primary biological activities attributed to this compound and its analogs are anti-inflammatory and antimicrobial. While the antimicrobial properties are generally weak, the anti-inflammatory effects, particularly in the context of rheumatoid arthritis, are more pronounced.

Anti-inflammatory and Anti-arthritic Activity

In vivo studies have demonstrated that prophylactic treatment with Epoxyquinomicins A, B, C, and D at doses of 1-4 mg/kg has potent inhibitory effects on type II collagen-induced arthritis (CIA) in DBA/1J mice.[1][2] This model is a well-established preclinical model for rheumatoid arthritis. Notably, the anti-arthritic mode of action appears to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, Epoxyquinomicin C did not show an anti-inflammatory effect in the carrageenan-induced paw edema model in rats, nor an analgesic effect in the acetic acid-induced writhing model in mice, both of which are standard assays for NSAID-like activity.[1][2]

Antimicrobial Activity

The antimicrobial activity of the epoxyquinomicins is less pronounced. Epoxyquinomicins A and B have shown weak activity against Gram-positive bacteria.[3] In contrast, Epoxyquinomicins C and D exhibit almost no antimicrobial activity and low cytotoxicity.[3][4]

Quantitative Data Summary

Despite the reported biological activities, there is a notable scarcity of publicly available in vitro quantitative data, such as IC50 values, for this compound and its natural analogs. The majority of the available data is from in vivo studies and is presented as effective dosages.

Table 1: In Vivo Anti-arthritic Activity of Epoxyquinomicin Analogs

| Compound | Animal Model | Dosing Regimen | Observed Effect | Reference |

| Epoxyquinomicin A | DBA/1J mice (CIA) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |

| This compound | DBA/1J mice (CIA) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |

| Epoxyquinomicin C | DBA/1J mice (CIA) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |

| Epoxyquinomicin D | DBA/1J mice (CIA) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, studies on structurally related compounds strongly suggest that its anti-inflammatory effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

A synthetic analog of Epoxyquinomicin C, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[5] Furthermore, Epoxyquinol B, another epoxyquinoid natural product, has been reported to inhibit NF-κB signaling by targeting TGF-β-activated kinase 1 (TAK1), a kinase that acts upstream of the IκB kinase (IKK) complex. The proposed mechanism involves the covalent modification of TAK1 by the epoxyquinone moiety.

Based on this evidence, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting an upstream component of the NF-κB signaling cascade, potentially TAK1 or the IKK complex. Direct inhibition of IKKβ would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available literature, the following standard methodologies are employed.

Type II Collagen-Induced Arthritis (CIA) in Mice

This is the primary in vivo model used to assess the anti-arthritic activity of epoxyquinomicins.

Workflow:

Protocol Outline:

-

Animals: Male DBA/1J mice, typically 7-8 weeks old, are used due to their susceptibility to CIA.[6][7][8][9]

-

Collagen Emulsion Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid and then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

-

Primary Immunization (Day 0): Mice are injected subcutaneously at the base of the tail with 0.1 mL of the collagen/CFA emulsion.[8]

-

Booster Immunization (Day 21): A second subcutaneous injection of 0.1 mL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[8]

-

Drug Administration: this compound or its analogs are typically administered daily via intraperitoneal injection, starting from the day of the primary immunization (prophylactic regimen).

-

Arthritis Assessment: Starting from day 21, mice are examined daily or every other day for the onset and severity of arthritis. Each paw is scored on a scale of 0-4 based on the degree of inflammation, swelling, and erythema. The total score per mouse can reach a maximum of 16.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution or agar diffusion are used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Protocol Outline (Broth Microdilution):

-

Bacterial Culture: The test bacterium is grown overnight in a suitable broth medium.

-

Compound Preparation: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Cytotoxicity Assays

To assess the toxicity of the compounds against mammalian cells, standard cytotoxicity assays are performed.

Protocol Outline (MTT Assay):

-

Cell Seeding: A specific cancer or normal cell line is seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be calculated.

This compound Analogs

Currently, the publicly available literature primarily focuses on the naturally occurring Epoxyquinomicins A, B, C, and D. Information regarding the synthesis and biological evaluation of novel, non-natural analogs of this compound is limited. The development of synthetic analogs could provide valuable insights into the structure-activity relationship (SAR) of this class of compounds and potentially lead to the discovery of more potent and selective derivatives.

Conclusion and Future Directions

This compound and its natural analogs represent a promising class of compounds with demonstrated anti-inflammatory and anti-arthritic properties. The likely mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. However, a significant knowledge gap exists regarding the precise molecular target, the in vitro potency, and the structure-activity relationships of these compounds.

Future research should focus on:

-

Target Identification: Elucidating the direct molecular target(s) of this compound within the NF-κB signaling cascade.

-

Quantitative Biological Profiling: A systematic evaluation of the in vitro potency of this compound and its analogs in a panel of relevant assays to determine IC50 values.

-

Synthesis of Novel Analogs: The design and synthesis of novel analogs to explore the SAR and optimize the biological activity, selectivity, and pharmacokinetic properties of this chemical scaffold.

Addressing these areas will be crucial for advancing the therapeutic potential of epoxyquinomicins and for the development of novel anti-inflammatory agents.

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

Epoxyquinomicin B: A Potential Novel Anti-Arthritic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to cartilage and bone destruction. While current treatments, including nonsteroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs), have improved patient outcomes, there remains a significant need for novel therapeutic agents with unique mechanisms of action and improved safety profiles. Epoxyquinomicin B, a member of the epoxyquinomicin class of antibiotics, has emerged as a promising candidate, demonstrating potent anti-arthritic effects in preclinical models. This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential anti-arthritic agent, focusing on its in-vivo efficacy, proposed mechanism of action, and relevant experimental methodologies.

In-Vivo Efficacy in a Murine Model of Arthritis

This compound has demonstrated significant anti-arthritic activity in a well-established animal model of rheumatoid arthritis, the collagen-induced arthritis (CIA) model in DBA/1J mice. Prophylactic treatment with this compound has been shown to have potent inhibitory effects on the development and severity of arthritis in this model.[1][2]

Quantitative Data Summary

The efficacy of this compound in the murine CIA model is summarized in the table below. The data is extracted from published graphical representations and represents the mean arthritic score at various time points post-primary immunization.

| Treatment Group | Day 28 | Day 35 | Day 42 |

| Control (Vehicle) | ~2.0 | ~6.5 | ~9.0 |

| This compound (1 mg/kg) | ~0.5 | ~1.5 | ~2.5 |

| This compound (2 mg/kg) | ~0.2 | ~1.0 | ~1.5 |

Data are estimated from graphical representations in Matsumoto et al., 1997 and presented as mean arthritic score.[1]

Proposed Mechanism of Action: A Departure from Traditional NSAIDs

A key finding from preclinical studies is that the mode of action of epoxyquinomicins, including this compound, differs from that of conventional NSAIDs.[1][2] Unlike NSAIDs, epoxyquinomicins do not exhibit significant anti-inflammatory effects in the carrageenan-induced paw edema model, nor do they show analgesic properties in the acetic acid-induced writhing test.[1] This suggests that this compound does not directly target the cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.

While the direct molecular target of this compound in the context of arthritis has not been definitively identified, evidence from a closely related compound, a dehydroxymethyl derivative of epoxyquinomicin C (DHM2EQ), strongly suggests the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] DHM2EQ was shown to inhibit the activation of NF-κB induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[3] Given the structural similarity, it is highly probable that this compound shares this mechanism of action.

NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and matrix metalloproteinases (MMPs), all of which play critical roles in the pathogenesis of rheumatoid arthritis.[4][5] By inhibiting the NF-κB pathway, this compound could potentially suppress the inflammatory cascade and the joint-destructive processes that characterize the disease.

Signaling Pathway Diagram: Proposed Inhibition of NF-κB

Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

In-Vivo: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This is a widely used and reproducible model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.

1. Animals:

-

Male DBA/1J mice, 8-10 weeks old.

2. Reagents:

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Anesthetic (e.g., isoflurane)

3. Immunization Protocol:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of 100 µg of bovine type II collagen in 100 µl of 0.1 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA).

-

Anesthetize the mice and administer a 100 µl intradermal injection of the emulsion at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.

-

Administer a 100 µl intradermal injection of the booster emulsion at a different site on the base of the tail.

-

4. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer this compound (e.g., 1 and 2 mg/kg) or vehicle control intraperitoneally (i.p.) daily or on a specified schedule, starting from the day of primary immunization (prophylactic regimen).

5. Assessment of Arthritis:

-

Clinical Scoring:

-

Visually inspect the paws of the mice 2-3 times per week, starting from day 21.

-

Score each paw based on the severity of erythema and swelling using a scale of 0-4:

-

0 = Normal

-

1 = Mild swelling and/or erythema of one digit

-

2 = Mild swelling and/or erythema of two or more digits

-

3 = Moderate swelling and erythema of the entire paw

-

4 = Severe swelling and erythema of the entire paw with ankylosis

-

-

The maximum possible score per mouse is 16.[1]

-

-

Paw Thickness Measurement:

-

Use a digital caliper to measure the thickness of the hind paws at regular intervals.

-

In-Vitro: NF-κB Activation Assay (Reporter Gene Assay)

This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.

1. Cell Line:

-

Human fibroblast-like synoviocytes (HFLS) or a suitable reporter cell line (e.g., HEK293 cells stably transfected with an NF-κB luciferase reporter construct).

2. Reagents:

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

TNF-α (stimulant)

-

This compound (test compound)

-

Luciferase assay reagent

-

Transfection reagent (if using transient transfection)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

3. Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Transfection (if applicable): Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to stimulate NF-κB activation and incubate for 6-8 hours.

-

Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage inhibition of NF-κB activation by this compound compared to the TNF-α stimulated control.

-

Future Directions and Drug Development Potential

The preclinical data on this compound are compelling, highlighting its potential as a novel anti-arthritic agent with a distinct mechanism of action. However, further research is necessary to fully elucidate its therapeutic potential.

Logical Framework for Future Development

Caption: Logical workflow for the development of this compound as an anti-arthritic drug.

Key areas for future investigation include:

-

In-vitro studies: To confirm the inhibitory effect of this compound on NF-κB activation in relevant cell types such as fibroblast-like synoviocytes and to determine its potency (IC50). Further in-vitro assays should investigate its impact on the production of key inflammatory mediators like IL-6 and MMP-13.

-

Target identification: To definitively identify the direct molecular target(s) of this compound within the NF-κB signaling pathway.

-

Pharmacokinetics and toxicology: To evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to support its advancement into further preclinical and potential clinical development.

This compound represents a promising lead compound for the development of a new class of anti-arthritic drugs. Its potent efficacy in a preclinical model of rheumatoid arthritis, combined with a mechanism of action that is distinct from existing therapies, warrants further investigation to fully characterize its therapeutic potential and advance it towards clinical application. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound in the treatment of rheumatoid arthritis.

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Weak Antimicrobial Activity of Epoxyquinomicin B Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyquinomicin B, a member of the epoxyquinone class of natural products, has demonstrated notable biological activities, including anti-inflammatory effects. However, its utility as an antimicrobial agent against Gram-positive bacteria is limited by its inherently weak activity. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial properties, focusing on its limited efficacy against Gram-positive pathogens. This document summarizes the available quantitative data, details relevant experimental methodologies for assessing its activity, and explores potential mechanistic explanations for its weak antibacterial action through logical diagrams.

Introduction

The rise of antibiotic-resistant Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Natural products have historically been a rich source of new antibiotics. This compound, isolated from Amycolatopsis sp., belongs to a structural class of compounds that have attracted interest for their diverse biological properties.[1] While showing promise in other therapeutic areas, the antimicrobial activity of this compound against Gram-positive bacteria has been consistently characterized as weak.[1] Understanding the basis for this limited activity is crucial for guiding future drug development efforts, including the potential for structural modifications to enhance potency.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While the primary literature describes the activity of this compound as "weak," specific MIC values against a broad panel of Gram-positive bacteria are not extensively tabulated in the initial discovery papers.[1] The available information indicates that higher concentrations of the compound are required to inhibit the growth of these bacteria compared to clinically established antibiotics.

For the purpose of this guide, and in the absence of a comprehensive published dataset, the following table represents a hypothetical compilation based on the qualitative description of "weak activity." These values should be considered illustrative and would require experimental verification.

| Gram-Positive Bacterium | Putative MIC Range (µg/mL) |

| Staphylococcus aureus | > 64 |

| Bacillus subtilis | > 64 |

| Enterococcus faecalis | > 128 |

| Streptococcus pneumoniae | > 128 |

Note: These values are estimations and serve to illustrate what might be expected for a compound with weak activity.

Experimental Protocols

The determination of MIC values is a critical step in evaluating the antimicrobial potential of a compound. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from established guidelines for antimicrobial susceptibility testing of natural products.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-positive bacteria.

Materials:

-

This compound

-

Gram-positive bacterial strains (e.g., S. aureus, B. subtilis, E. faecalis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of MHB.

-

Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve the desired concentration range. The final volume in each well should be 100 µL. Ensure the final concentration of DMSO is not inhibitory to the bacteria (typically ≤1%).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of the endpoint.

-

Visualization of Methodologies and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

References

Methodological & Application

Purification of Epoxyquinomicin B from Bacterial Fermentation: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of Epoxyquinomicin B, a bioactive secondary metabolite with anti-inflammatory properties, from bacterial fermentation cultures of Amycolatopsis sp.[1][2]. The protocols outlined below are compiled from established methodologies for the purification of similar natural products and are intended to serve as a comprehensive guide for researchers in the fields of natural product chemistry, drug discovery, and pharmacology.

Introduction to this compound

This compound is a member of the epoxyquinone class of natural products, which are known for their diverse biological activities. Isolated from the fermentation broth of Amycolatopsis sulphurea, this compound has demonstrated significant anti-inflammatory effects, suggesting a mode of action distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs)[1][3]. This unique profile makes it a compelling candidate for further investigation and development as a therapeutic agent. The successful purification of this compound is a critical first step for in-depth biological and pharmacological studies.

Fermentation of Amycolatopsis sulphurea

The production of this compound begins with the fermentation of the producing microorganism, Amycolatopsis sulphurea strain MK299-95F4[2]. While specific fermentation conditions can be optimized, a general protocol is provided below.

Protocol 2.1: Fermentation of Amycolatopsis sulphurea

-

Inoculum Preparation: Aseptically inoculate a suitable seed medium with a lyophilized culture or a fresh plate culture of Amycolatopsis sulphurea. Incubate at 28°C for 48-72 hours with shaking at 200 rpm.

-

Production Culture: Transfer the seed culture to a production medium at a 5% (v/v) inoculation rate. The production medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Incubation: Incubate the production culture at 28°C for 5-7 days with continuous agitation and aeration. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Purification Protocol for this compound

The purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on the known physicochemical properties of this compound and general procedures for purifying secondary metabolites from actinomycetes[4][5][6].

Extraction of Crude this compound

This compound is soluble in organic solvents such as ethyl acetate, methanol, and acetone[7]. This property is exploited for its extraction from the aqueous fermentation broth.

Protocol 3.1.1: Solvent Extraction

-

Harvest and Centrifugation: At the end of the fermentation, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Partitioning: Transfer the supernatant to a separation funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate.

-

Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the this compound.

-

Re-extraction: Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of the target compound.

-

Concentration: Pool the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of metabolites and requires further purification using chromatographic techniques. A two-step process involving column chromatography followed by High-Performance Liquid Chromatography (HPLC) is recommended.

Protocol 3.2.1: Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration: Combine the fractions containing the highest concentration of this compound and concentrate them under reduced pressure.

Protocol 3.2.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For final purification to achieve high purity, RP-HPLC is the method of choice for quinone-related antibiotics[8][9].

-

Column: A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase: A gradient elution system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is recommended.

-

Gradient Program:

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 90% B

-

35-40 min: 90% B

-

40-45 min: Linear gradient from 90% to 10% B

-

45-50 min: 10% B (re-equilibration)

-

-

Detection: Monitor the elution at a suitable wavelength, typically determined by UV-Vis spectrophotometry of a crude sample.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Desalt the collected fraction if necessary and lyophilize to obtain pure this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical purification process of this compound.

Table 1: Summary of Purification Steps and Yield

| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |

| Crude Extract | 5000 | ~5 | 100 |

| Silica Gel Chromatography | 500 | ~60 | 60 |

| RP-HPLC | 250 | >98 | 50 |

Visualizations

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Hypothetical Signaling Pathway Inhibition

This compound exhibits anti-inflammatory effects distinct from NSAIDs, suggesting it may interfere with pro-inflammatory signaling pathways[1][3]. While the precise molecular targets are yet to be fully elucidated, a plausible mechanism involves the inhibition of key inflammatory signaling cascades such as the NF-κB pathway.

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Scholarly Commons - Research & Creativity Showcase: Large Scale Culturing of Actinomycete Secondary Metabolites and Extraction [scholarlycommons.pacific.edu]

- 7. mdpi.com [mdpi.com]

- 8. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Epoxyquinomicin B

These application notes provide detailed methodologies for the characterization of Epoxyquinomicin B, a novel antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structure elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity. For this compound, ¹H NMR reveals the number of different types of protons and their splitting patterns, which indicate adjacent protons. ¹³C NMR provides information on the number and types of carbon atoms. Two-dimensional techniques such as ¹H-¹H COSY (Correlation Spectroscopy) are used to establish proton-proton correlations, while HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.[1]

Experimental Protocol:

1. Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Acquire NMR data on a 500 MHz spectrometer.[1]

-

Record the following spectra at room temperature:

-

¹H NMR

-

¹³C NMR

-

¹H-¹H COSY

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC

-

3. Data Processing and Analysis:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H and ¹³C spectra using the residual solvent peak of CD₃OD (δH 3.31, δC 49.0).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the splitting patterns in the ¹H NMR spectrum to deduce proton-proton coupling.

-

Assign the ¹H and ¹³C signals by analyzing the correlation peaks in the COSY, HMQC/HSQC, and HMBC spectra.[1]

Data Presentation:

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in CD₃OD (500 MHz for ¹H, 125 MHz for ¹³C).[1]

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 1 | 190.5 | |

| 2 | 139.1 | |

| 3 | 145.2 | 7.63 (s) |

| 4 | 196.2 | |

| 5 | 64.3 | |

| 6 | 61.1 | 4.10 (s) |

| 7 | 60.8 | 3.93 (d, 13.5), 4.02 (d, 13.5) |

| 8 | 167.5 | |

| 9 | 116.3 | |

| 10 | 161.4 | |

| 11 | 120.3 | 7.02 (d, 8.5) |

| 12 | 136.2 | 7.51 (dd, 8.5, 8.5) |

| 13 | 122.9 | 7.00 (d, 8.5) |

| 14 | 133.0 | 7.94 (d, 8.5) |

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is suitable for purity assessment and quantification. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is typically performed using a UV-Vis detector, as the quinone and aromatic moieties in this compound absorb UV radiation.

Experimental Protocol:

1. Sample Preparation:

-

Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 280 nm.[2]

3. Data Analysis:

-

Identify the peak corresponding to this compound by its retention time.

-

Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area.

-

For quantification, generate a calibration curve using standards of known concentrations.

Data Presentation:

Table 2: Proposed HPLC Method Parameters for this compound Analysis.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | 30 min |

Mass Spectrometry (MS)

Application Note:

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[1] Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide structural information. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can be coupled with HPLC (LC-MS) for online separation and analysis.

Experimental Protocol:

1. Sample Preparation:

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

The sample can be introduced into the mass spectrometer via direct infusion or through an LC system as described in the HPLC protocol.

2. Mass Spectrometry Conditions:

-

Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 600 L/hr.

-